4-(2-aminopropyl)-N,N-dimethylaniline
Overview
Description
4-(2-aminopropyl)-N,N-dimethylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an aniline group substituted with a 2-aminopropyl chain and two methyl groups on the nitrogen atom
Mechanism of Action
Target of Action
4-(2-aminopropyl)-N,N-dimethylaniline, also known as Hydroxyamphetamine, primarily targets the adrenergic nerve terminals . These nerve terminals play a crucial role in the release of norepinephrine, a neurotransmitter involved in the regulation of responses such as attention and response to stress .
Mode of Action
This compound acts as an indirect sympathomimetic agent . It causes the release of norepinephrine from adrenergic nerve terminals, resulting in mydriasis, the dilation of the pupils . This interaction with its targets leads to changes in the eye, preparing it for diagnostic tests .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the norepinephrine pathway . By causing the release of norepinephrine from adrenergic nerve terminals, it affects the sympathetic nervous system, which is responsible for the body’s ‘fight or flight’ response .
Pharmacokinetics
The compound is intended for local use only, specifically for ophthalmic use . Therefore, its absorption, distribution, metabolism, and excretion (ADME) properties are localized to the area of application .
Result of Action
The primary result of the action of this compound is mydriasis, or the dilation of the pupils . This is used for diagnostic purposes, particularly in the diagnosis of Horner’s syndrome, which is characterized by nerve lesions .
Biochemical Analysis
Biochemical Properties
4-(2-aminopropyl)-N,N-dimethylaniline plays a significant role in biochemical reactions, particularly those involving monoamine neurotransmitters. It interacts with enzymes such as monoamine oxidases (MAOs), which are responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine . By inhibiting MAOs, this compound increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. Additionally, this compound interacts with trace amine-associated receptors (TAARs), which are G protein-coupled receptors involved in modulating neurotransmitter release .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways by increasing the release of monoamine neurotransmitters, which in turn affects gene expression and cellular metabolism . In neuronal cells, this compound can enhance synaptic plasticity and improve cognitive functions. Prolonged exposure to high concentrations may lead to neurotoxicity and oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits monoamine oxidases, preventing the breakdown of neurotransmitters . This inhibition leads to increased levels of serotonin, dopamine, and norepinephrine, which enhance neurotransmission. Additionally, this compound activates trace amine-associated receptors, further modulating neurotransmitter release and influencing various signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, the compound exhibits a rapid increase in neurotransmitter levels, leading to enhanced cellular activity . Over prolonged periods, the compound may undergo degradation, reducing its efficacy. Long-term exposure to this compound has been associated with oxidative stress and potential neurotoxicity in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound enhances cognitive functions and neurotransmission . At higher doses, it may induce toxic effects, including neurotoxicity and oxidative stress . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing adverse reactions.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with monoamine oxidases and other enzymes, influencing metabolic flux and altering metabolite levels. The compound’s interaction with cytochrome P450 enzymes also affects its bioavailability and pharmacokinetics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), facilitating its uptake into cells . Once inside the cells, the compound can accumulate in specific tissues, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with monoamine oxidases and other enzymes . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminopropyl)-N,N-dimethylaniline typically involves the alkylation of N,N-dimethylaniline with 2-bromopropane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like toluene or ethanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production methods.
Chemical Reactions Analysis
Types of Reactions
4-(2-aminopropyl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to yield various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinones and nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
4-(2-aminopropyl)-N,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
4-(2-aminopropyl)-N,N-dimethylaniline can be compared with other similar compounds, such as:
Amphetamine: Both compounds have stimulant effects on the central nervous system, but this compound has a different substitution pattern on the aromatic ring.
Methamphetamine: Similar to amphetamine, methamphetamine has a more potent stimulant effect, but this compound has distinct structural features.
Phenethylamine: This compound shares a similar core structure but lacks the dimethylamino substitution, resulting in different pharmacological properties.
Properties
IUPAC Name |
4-(2-aminopropyl)-N,N-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-9(12)8-10-4-6-11(7-5-10)13(2)3/h4-7,9H,8,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZBJXQDQJZOLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)N(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20388817 | |
Record name | 4-(2-aminopropyl)-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20388817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57580-63-9 | |
Record name | 4-(2-aminopropyl)-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20388817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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